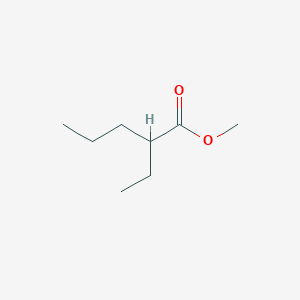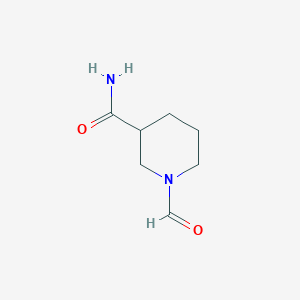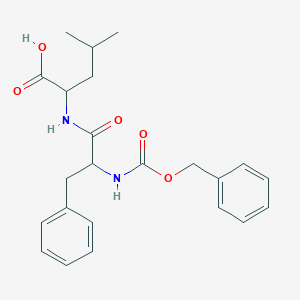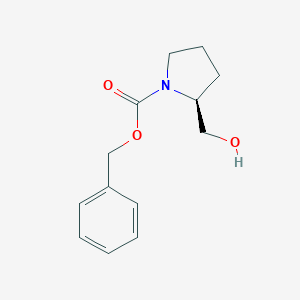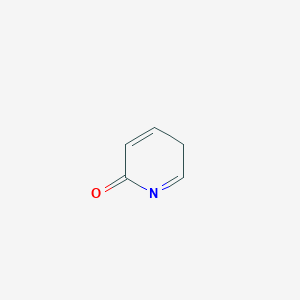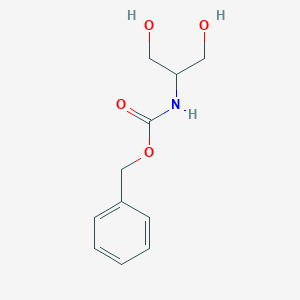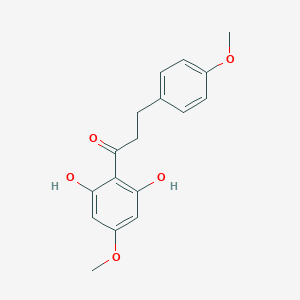
2',6'-Dihidroxi-4,4'-dimetoxi-dihidrochalcona
Descripción general
Descripción
Synthesis Analysis
The synthesis of various chalcone derivatives, including those with methoxyphenyl groups, has been a subject of interest due to their potential biological activities. Paper describes the synthesis of a chalcone derivative with a 2,6-dichlorophenyl and a 4-methoxyphenyl group. The compound was synthesized and characterized using techniques such as FT-IR, UV-visible, 1H NMR, and HRMS. The molecular structure was confirmed by single-crystal X-ray diffraction. Similarly, paper reports the preparation of a series of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones by reacting (3-chloromethyl-4-hydroxyphenyl)propan-1-ones with various alcohols in the presence of sodium hydrogen carbonate, showcasing a method that could potentially be adapted for the synthesis of 1-(2,6-Dihydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)propan-1-one.
Molecular Structure Analysis
The molecular structure of chalcone derivatives is crucial for their biological activity. In paper , the molecular geometry and vibrational frequencies of the synthesized chalcone derivative were calculated using DFT/B3LYP methods and compared with experimental data, showing good agreement. The compound crystallizes in the orthorhombic crystal system, which could be indicative of the structural characteristics of similar compounds, including 1-(2,6-Dihydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)propan-1-one.
Chemical Reactions Analysis
The chemical reactivity of chalcone derivatives is often studied to understand their potential as biological agents. Paper discusses the chemical reactivity parameters of the synthesized compound, including the HOMO-LUMO energy gap, which was found to be nearly the same both experimentally and theoretically. Paper investigates the polarographic behavior of chalcone analogs, including a compound with a 2-hydroxy-4-methoxyphenyl group. The study reveals that the reduction of these compounds is pH-dependent and involves the reduction of the ethylenic linkage and the carbonyl group. These findings could be relevant to understanding the reactivity of 1-(2,6-Dihydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)propan-1-one.
Physical and Chemical Properties Analysis
The physical and chemical properties of chalcone derivatives are closely related to their molecular structure. Paper examines the structural, spectral, and electronic properties of a synthesized chalcone compound, using density functional theory and various spectroscopic methods. The study includes the analysis of non-covalent interactions and bandgap energies in different solvents, which could be similar for 1-(2,6-Dihydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)propan-1-one. Paper provides insights into the antimicrobial and antioxidant activities of synthesized chalcone derivatives, which are important physical properties related to their potential use as drugs.
Aplicaciones Científicas De Investigación
Actividad Anticancerígena
Calomelanona se ha identificado como una sustancia con un potencial significativo en el tratamiento del cáncer. Exhibe efectos antiproliferativos al inducir la apoptosis en las células cancerosas. Este compuesto activa la caspasa-3, -8 y -9 y modula la expresión de proteínas de la familia Bcl-2, que son cruciales en la vía intrínseca de la apoptosis .
Propiedades Antiinflamatorias
Las chalconas, incluida la Calomelanona, se ha reportado que poseen propiedades antiinflamatorias. Estos compuestos pueden interferir con varias vías inflamatorias, lo que potencialmente los hace útiles en el tratamiento de enfermedades inflamatorias crónicas .
Efectos Antimicrobianos
Las características estructurales de Calomelanona le permiten interactuar con las membranas celulares microbianas y los objetivos intracelulares, proporcionándole capacidades antimicrobianas. Esto la convierte en una candidata para futuras investigaciones sobre su uso como agente antimicrobiano .
Potencial Antioxidante
Calomelanona, como otras chalconas, tiene propiedades antioxidantes debido a su estructura fenólica. Los antioxidantes son importantes para proteger las células del estrés oxidativo, que está implicado en muchas enfermedades, incluidos los trastornos neurodegenerativos .
Aplicaciones en la Industria de Alimentos y Bebidas
Como una sustancia de referencia primaria con pureza cromatográfica certificada, Calomelanona puede usarse en la industria de alimentos y bebidas para fines de control de calidad y estandarización .
Química Sintética y Descubrimiento de Fármacos
Calomelanona sirve como inspiración para la síntesis de numerosos derivados de chalcona. Debido a sus propiedades bioactivas, proporciona un marco químico que se puede modificar para mejorar la potencia y reducir la toxicidad, abriendo nuevas vías en el descubrimiento de fármacos .
Mecanismo De Acción
Target of Action
The primary targets of 2’,6’-Dihydroxy-4,4’-dimethoxydihydrochalcone, also known as Calomelanone, are Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.
Mode of Action
Calomelanone interacts with its targets, COX-1 and COX-2, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting COX-1 and COX-2, it prevents the production of prostaglandins from arachidonic acid. This results in the reduction of inflammation and pain, as prostaglandins are key mediators of these physiological responses.
Result of Action
The inhibition of COX-1 and COX-2 by Calomelanone leads to a decrease in the production of prostaglandins . This results in a reduction of inflammation and pain, as prostaglandins are key mediators of these physiological responses.
Propiedades
IUPAC Name |
1-(2,6-dihydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O5/c1-21-12-6-3-11(4-7-12)5-8-14(18)17-15(19)9-13(22-2)10-16(17)20/h3-4,6-7,9-10,19-20H,5,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVDZZNWYISOIDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)C2=C(C=C(C=C2O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00956679 | |
| Record name | 1-(2,6-Dihydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00956679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35241-54-4 | |
| Record name | 1-(2,6-Dihydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35241-54-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,6-Dihydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)propan-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035241544 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2,6-Dihydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00956679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2,6-dihydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)propan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.675 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary mechanisms of action for calomelanone's anticancer activity?
A: Calomelanone, also known as 1-(2,6-Dihydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)propan-1-one, exerts its anticancer effects primarily through the induction of apoptosis, a form of programmed cell death. Research has shown that calomelanone achieves this by triggering the intrinsic apoptotic pathway, which involves disrupting the mitochondrial transmembrane potential (MTP) [, ]. This disruption leads to the activation of caspases, enzymes responsible for dismantling cellular components during apoptosis. Specifically, calomelanone has been shown to activate caspase-3, caspase-8, and caspase-9 [, ]. Furthermore, calomelanone influences the expression of Bcl-2 family proteins, key regulators of apoptosis. It upregulates pro-apoptotic proteins Bax and Bak while downregulating anti-apoptotic protein Bcl-xL [].
Q2: How does the structure of calomelanone contribute to its anticancer activity?
A: While the provided research [, ] focuses primarily on the mechanisms of action rather than in-depth structure-activity relationship (SAR) studies, one study [] investigated two dihydrochalcone derivatives, including calomelanone. This research suggests that the presence of specific functional groups, such as hydroxyl and methoxy groups on the dihydrochalcone scaffold, likely contributes to its anticancer activity. Further investigations involving modifications to these functional groups and their impact on potency and selectivity would provide valuable insights into the SAR of calomelanone.
Q3: What are the potential advantages and limitations of calomelanone as a potential anticancer agent?
A: Calomelanone demonstrates promising anticancer activity against various cancer cell lines, including HL-60 (acute promyelocytic leukemia), U937 (monocytic leukemia), and HepG2 (hepatocellular carcinoma) [, ]. Its ability to induce both apoptosis and autophagy suggests a multi-faceted approach to targeting cancer cells. Additionally, its interaction with multiple signaling pathways, including the mitochondrial pathway and Bcl-2 family proteins, further supports its potential as a therapeutic agent [, ].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



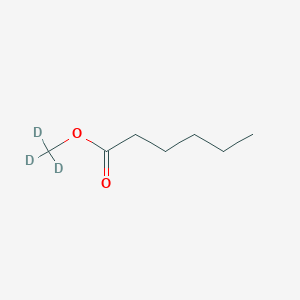
![Tris(1H-benzo[d][1,2,3]triazol-1-yl)methane](/img/structure/B153669.png)
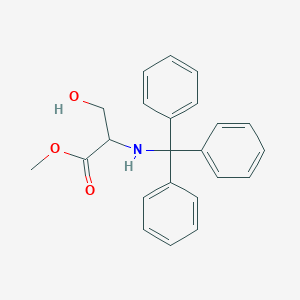
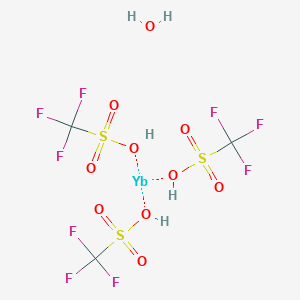
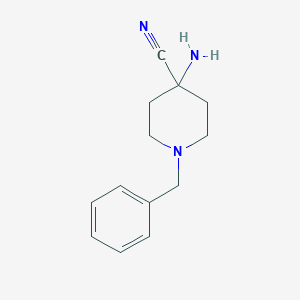
![1-[(Benzyloxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B153694.png)

